molecular formula C12H19NO5 B2871064 1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid CAS No. 2138342-37-5

1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid

Cat. No.: B2871064
CAS No.: 2138342-37-5
M. Wt: 257.286
InChI Key: GHXRIUWJKLBDEB-UHFFFAOYSA-N
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Description

1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid ( 2138342-37-5) is a high-purity chemical building block for research and development. This compound features a piperidine-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry, and is furnished with a tert-butoxy oxoethyl protecting group at the nitrogen position . The molecular formula is C12H19NO5 and it has a molecular weight of 257.28 . Compounds containing the 2-oxopiperidine-3-carboxylic acid motif are of significant interest in drug discovery. Research on analogous structures has shown their application as key synthetic intermediates for potential therapeutics, including p21-activated kinase 4 (PAK4) inhibitors for cancer research and as precursors to molecules like HIOC, which has been investigated for its protective effects against light-induced retinal damage . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXRIUWJKLBDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. Safety measures are crucial during production due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds similar to "1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid."

Note: It is important to note that direct information on the specific applications of "this compound" is limited in the search results. Instead, the provided information will focus on compounds with similar structural features and functional groups, such as tert-butyl esters and piperidine derivatives, to infer potential applications.

Scientific Research Applications

Tert-butyl esters, including "(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid," are widely used in synthetic organic chemistry. They are also utilized in chemical transformations, where the tert-butyl group's unique reactivity is exploited.

Pharmaceutical Applications

Compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate are recognized as intermediates in synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Modifications to their structure can enhance their pharmacological activity.

Agrochemical Applications

The unique chemical structure of compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate also makes them candidates for agrochemical development, potentially as pesticides or herbicides. Their interactions with biological systems suggest they could be effective in controlling pests resistant to conventional treatments.

Synthesis of Novel Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives showed varying efficacy in animal models, suggesting that the difluoropiperidine structure could be key in developing new antidepressant medications.

CompoundActivity LevelMethod of Synthesis
Derivative AHighVia alkylation
Derivative BModerateThrough esterification
Derivative CLowDirect fluorination

Herbicidal Efficacy
Field trials tested formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate for herbicidal properties against common weeds. Results indicated that formulations with this compound significantly reduced weed biomass compared to controls.

TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine/azetidine carboxylic acid derivatives with tert-butoxycarbonyl or oxoethyl groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Findings
Target Compound C₁₂H₁₉NO₅ 281.28 Not Provided 2-Oxopiperidine, tert-butoxy-oxoethyl, carboxylic acid Likely a synthetic intermediate; no direct biological data .
1-(tert-Butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid C₁₂H₁₉NO₅ 269.29 1256345-64-8 tert-Butoxycarbonyl (Boc) group, 2-oxopiperidine Used in peptide synthesis; Boc group enhances stability during reactions .
3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid C₁₅H₂₅NO₆ 315.36 2019606-85-8 Azetidine core, dual tert-butoxy groups High purity (≥98%); potential use in drug discovery for steric protection .
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid C₁₄H₂₃NO₄ 269.34 1781383-17-2 Cyclopropane ring, Boc-protected piperidine Predicted pKa = 4.78; cyclopropane may enhance metabolic stability .
1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate C₁₂H₁₃NO₅ 251.24 Not Provided Furan-2-yl-oxoethyl, pyrrolidine Isolated from Rehmannia glutinosa; protects against LPS-induced cell damage .

Key Observations

Functional Group Impact :

  • The tert-butoxy group in the target compound and its analogs (e.g., ) provides steric protection, improving stability during synthetic steps.
  • Oxo groups (e.g., 2-oxopiperidine) enhance electrophilicity, facilitating nucleophilic reactions in drug conjugation .

In contrast, the target compound lacks direct biological data but shares structural motifs with photoactivatable probes like bis-CNB-GABA, which modulate neuronal activity via light-induced cleavage .

Synthetic Utility: The Boc-protected analogs (e.g., ) are widely used in peptide synthesis due to their orthogonal protection strategy.

Research Findings and Data Gaps

  • Synthetic Pathways: The target compound’s synthesis is inferred from methods in EP 4,374,877 A2, where tert-butoxycarbonyl-amino acids are coupled via similar protocols .
  • Biological Activity: No direct data exist for the target compound, but related compounds (e.g., furan-oxoethyl derivatives) show anti-inflammatory and cytoprotective effects .
  • Stability and Reactivity : The tert-butoxy group likely reduces hydrolysis of the ester linkage, as seen in bis-CNB-GABA’s design for controlled neurotransmitter release .

Biological Activity

1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid, also known as (S)-1-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid, is a synthetic compound with a complex structure that includes a piperidine ring and various functional groups. This compound has garnered interest due to its potential biological activity, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C12H19NO5
  • Molecular Weight : 257.283 g/mol
  • CAS Number : 1352721-92-6

The compound features a tert-butoxy group, an oxoethyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit significant binding affinity to enzymes and receptors, indicating potential therapeutic applications.

The tert-butoxycarbonyl (Boc) group acts as a protecting group in chemical reactions, which can influence the compound's interactions within biochemical pathways. The removal of the Boc group typically occurs under acidic conditions, allowing the compound to engage in further reactions that may enhance its biological activity.

Interaction Studies

Research indicates that similar compounds have shown interaction with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Binding affinity studies suggest modulation of receptor activity.

Case Studies

  • Antioxidant Activity : A study examining the antioxidant properties of piperidine derivatives found that modifications to the piperidine structure could enhance radical scavenging activity. This suggests that this compound may also possess antioxidant properties.
  • Neuroprotective Effects : Research on related compounds has indicated neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for exploring the neuroprotective potential of this compound in neurodegenerative diseases.
  • Antimicrobial Activity : Similar piperidine derivatives have demonstrated antimicrobial properties. Investigating the antimicrobial efficacy of this compound could provide insights into its utility in treating infections.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acidC11H17NO5Enantiomeric form; similar reactivity
(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylateC14H23NO5Dicarboxylate structure; increased polarity
(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylateC14H23NO5Enantiomeric form; potential different biological activity
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acidC11H17NO3Simpler structure; less functional diversity

This table highlights the uniqueness of this compound concerning its specific functional groups and potential applications in drug development.

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